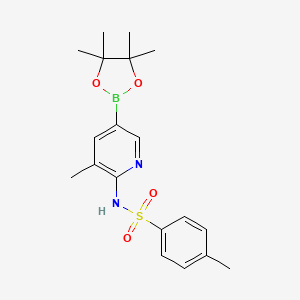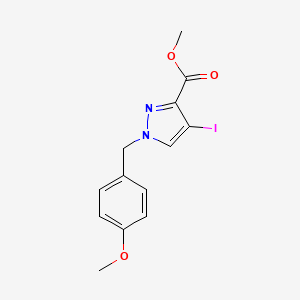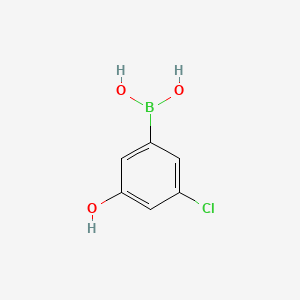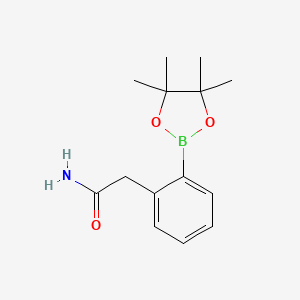
trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine, commonly known as isopropylphenidate (IPPH), is a synthetic compound that belongs to the class of substituted phenethylamines. It is a potent psychostimulant that has gained attention in recent years due to its potential applications in scientific research.
作用機序
Trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine acts as a reuptake inhibitor of dopamine and norepinephrine, preventing their reuptake into presynaptic neurons and increasing their concentration in the synaptic cleft. This leads to increased activation of postsynaptic receptors and enhanced neurotransmission.
Biochemical and Physiological Effects:
trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine has been found to increase locomotor activity, improve cognitive performance, and enhance memory retention in animal studies. It has also been shown to increase heart rate and blood pressure, indicating its potential as a cardiovascular stimulant.
実験室実験の利点と制限
One advantage of using trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine in lab experiments is its high potency and selectivity for dopamine and norepinephrine reuptake inhibition, which allows for precise manipulation of neurotransmitter systems. However, its potential for abuse and dependence, as well as its limited solubility in water, are limitations that must be taken into consideration.
将来の方向性
Future research on trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine could focus on its potential as a treatment for cognitive disorders such as ADHD, as well as its effects on other neurotransmitter systems. Additionally, studies could investigate the potential for developing novel compounds based on the structure of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine with improved pharmacological properties.
合成法
Trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine is synthesized by reacting 4-methyl-2-nitrobenzoic acid with isopropylamine, followed by reduction of the resulting nitro compound with iron and hydrochloric acid. The final product is purified by recrystallization from ethanol.
科学的研究の応用
Trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine has been found to have potential applications in various scientific research fields. It has been studied for its effects on neurotransmitter systems, particularly dopamine and norepinephrine, and its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders.
特性
IUPAC Name |
(3S,4S)-4-methoxy-1-propan-2-ylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-6(2)10-4-7(9)8(5-10)11-3/h6-8H,4-5,9H2,1-3H3/t7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRIZLJMLOJTPO-YUMQZZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(C(C1)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C[C@@H]([C@H](C1)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B572984.png)
![tert-Butyl 5-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B572985.png)
![Ethyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate](/img/structure/B572988.png)

![8H-Indeno[1,2-d]thiazole-5-carboxylic acid](/img/structure/B572991.png)
![Spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole]](/img/structure/B572993.png)

